molecular formula C11H17N3O B15161720 N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide CAS No. 652140-34-6

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide

Cat. No.: B15161720
CAS No.: 652140-34-6
M. Wt: 207.27 g/mol
InChI Key: UOXNOUUHJCXZPZ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide is an organic compound that features an aminophenyl group attached to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide typically involves the reaction of 3-aminophenylamine with trimethylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.

    Industry: this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide include:

  • N-(2-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide
  • N-(4-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide
  • N-(3-Aminophenyl)propanamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

652140-34-6

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-aminophenyl)-2-(dimethylamino)-N-methylacetamide

InChI

InChI=1S/C11H17N3O/c1-13(2)8-11(15)14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3

InChI Key

UOXNOUUHJCXZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N(C)C1=CC=CC(=C1)N

Origin of Product

United States

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